molecular formula C18H26ClN3O2 B243469 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide

Cat. No. B243469
M. Wt: 351.9 g/mol
InChI Key: NUEQLBOTTMDVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. It has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other disorders.

Mechanism of Action

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide inhibits HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. By inhibiting HDACs, N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide increases histone acetylation, leading to changes in gene expression and cellular processes such as cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis through upregulation of p21 and Bax proteins. It also sensitizes cancer cells to radiation and chemotherapy. In neurodegenerative diseases, it has been shown to increase histone acetylation and gene expression, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has several advantages for lab experiments, including its ability to inhibit HDAC enzymes and induce changes in gene expression and cellular processes. However, it also has limitations, including its potential toxicity and off-target effects.

Future Directions

There are several potential future directions for research on N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide. One area of interest is in combination therapy with other cancer treatments such as radiation and chemotherapy. Another area of interest is in the development of more selective HDAC inhibitors with fewer off-target effects. Additionally, further research is needed to explore the potential therapeutic applications of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide in neurodegenerative diseases and other disorders.

Synthesis Methods

The synthesis of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide involves several steps, including the reaction of 3-chloro-2-nitroaniline with isobutyryl chloride, followed by reduction with iron powder and subsequent reaction with piperazine. The resulting intermediate is then reacted with butyric anhydride to yield N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide.

Scientific Research Applications

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer treatment, it has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to sensitize cancer cells to radiation and chemotherapy.
In neurodegenerative diseases, N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been shown to have neuroprotective effects through its ability to increase histone acetylation and gene expression. It has also been studied for its potential in treating other disorders such as HIV, inflammatory diseases, and autoimmune diseases.

properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C18H26ClN3O2/c1-4-6-16(23)20-15-8-5-7-14(19)17(15)21-9-11-22(12-10-21)18(24)13(2)3/h5,7-8,13H,4,6,9-12H2,1-3H3,(H,20,23)

InChI Key

NUEQLBOTTMDVFK-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCN(CC2)C(=O)C(C)C

Canonical SMILES

CCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCN(CC2)C(=O)C(C)C

Origin of Product

United States

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